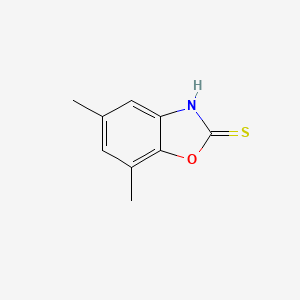

5,7-dimethyl-1,3-benzoxazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,7-dimethyl-1,3-benzoxazole-2-thiol is a heterocyclic compound containing a benzoxazole ring with a thione group at the 2-position and methyl groups at the 5 and 7 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dimethyl-1,3-benzoxazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with carbon disulfide in the presence of a base, followed by methylation at the 5 and 7 positions using methyl iodide. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions: 5,7-dimethyl-1,3-benzoxazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The thione group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

Substitution: The methyl groups at the 5 and 7 positions can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, and temperatures around 0-25°C.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent, and temperatures around 0-25°C.

Substitution: Electrophiles like bromine or chlorine, solvents like chloroform or dichloromethane, and temperatures around 0-50°C.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

5,7-Dimethyl-1,3-benzoxazole-2-thiol has been investigated for its potential as an anticancer agent. Research indicates that derivatives of benzoxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the benzoxazole scaffold can enhance its anticancer properties:

| Compound | Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | C6 rat glioma | 4.30 ± 0.28 | Induces apoptosis |

| Benzoxazole derivative | MCF-7 human breast cancer | 4.56 ± 1.24 | AChE inhibition |

The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with acetylcholinesterase (AChE), suggesting a dual mechanism of action involving both direct cytotoxicity and modulation of cholinergic signaling pathways .

1.2 Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound and its derivatives. A series of benzoxazole analogues were synthesized and tested against various bacterial strains and fungi:

| Microorganism | Activity (MIC µM) | Comparison |

|---|---|---|

| Escherichia coli | 12.5 | Compared to Ofloxacin |

| Candida albicans | 8.0 | Compared to Fluconazole |

These findings indicate that benzoxazole derivatives can serve as promising candidates for developing new antimicrobial agents .

Agricultural Applications

The compound's biological activity extends to agricultural applications as well. Its derivatives have been explored for their potential in crop protection due to their antifungal properties:

- Fungicidal Activity : Studies have shown that certain benzoxazole derivatives exhibit potent antifungal activity against plant pathogens, suggesting their use as fungicides in agriculture.

Material Science Applications

In addition to biological applications, this compound has been studied for its potential use in material science:

- Polymer Additives : The compound can act as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a novel benzoxazole derivative on C6 rat glioma cells, demonstrating a significant reduction in cell viability at low concentrations (IC50 = 4.30 µg/mL). Flow cytometry analysis revealed that the compound induced late apoptosis in a dose-dependent manner .

Case Study 2: Antifungal Activity

In agricultural research, a series of benzoxazole derivatives were tested against Fusarium oxysporum, a common plant pathogen. The results indicated that certain derivatives inhibited fungal growth effectively at concentrations comparable to commercial fungicides .

Mecanismo De Acción

The mechanism of action of 5,7-dimethyl-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparación Con Compuestos Similares

Benzoxazole: Lacks the thione group and methyl substitutions.

Benzothiazole: Contains a sulfur atom in place of the oxygen in the benzoxazole ring.

Benzimidazole: Contains a nitrogen atom in place of the oxygen in the benzoxazole ring.

Uniqueness: 5,7-dimethyl-1,3-benzoxazole-2-thiol is unique due to the presence of the thione group and the specific methyl substitutions, which confer distinct chemical and biological properties compared to its analogs

Propiedades

Número CAS |

89227-88-3 |

|---|---|

Fórmula molecular |

C9H9NOS |

Peso molecular |

179.24 g/mol |

Nombre IUPAC |

5,7-dimethyl-3H-1,3-benzoxazole-2-thione |

InChI |

InChI=1S/C9H9NOS/c1-5-3-6(2)8-7(4-5)10-9(12)11-8/h3-4H,1-2H3,(H,10,12) |

Clave InChI |

HJZZWSFFYPMYOI-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C2C(=C1)NC(=S)O2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.